molecular formula C14H12F3N3O2 B14860397 Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate

Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate

Cat. No.: B14860397
M. Wt: 311.26 g/mol
InChI Key: HVIMXAUIBQNOCN-UHFFFAOYSA-N
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Description

Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate is a chemical compound with the molecular formula C14H12F3N3O2 and a molecular weight of 311.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate typically involves the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions. This reaction is facilitated by potassium acetate, bis(pinacolato)diboron, and bis(diphenylphosphino)ferrocene palladium (II) chloride . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate stands out due to its unique trifluoromethyl-pyrimidine structure, which imparts distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

benzyl N-[[5-(trifluoromethyl)pyrimidin-2-yl]methyl]carbamate

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-6-18-12(19-7-11)8-20-13(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,20,21)

InChI Key

HVIMXAUIBQNOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)C(F)(F)F

Origin of Product

United States

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